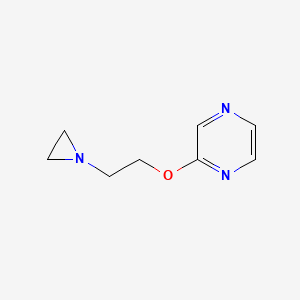

2-(2-(Aziridin-1-yl)ethoxy)pyrazine

Beschreibung

2-(2-(Aziridin-1-yl)ethoxy)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with an ethoxy-linked aziridine moiety. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at the 1,4-positions, known for their versatility in medicinal and industrial applications .

Eigenschaften

Molekularformel |

C8H11N3O |

|---|---|

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

2-[2-(aziridin-1-yl)ethoxy]pyrazine |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)12-6-5-11-3-4-11/h1-2,7H,3-6H2 |

InChI-Schlüssel |

RRLHPNLPBCQJEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN1CCOC2=NC=CN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine typically involves the reaction of aziridine with a pyrazine derivative. One common method is the nucleophilic substitution reaction where aziridine is reacted with 2-chloroethoxy pyrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(2-(Aziridin-1-yl)ethoxy)pyrazine are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply to the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Aziridin-1-yl)ethoxy)pyrazine undergoes various types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of more stable amine derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Substitution Reactions:

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alcohols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with an amine would yield a secondary amine derivative.

Wissenschaftliche Forschungsanwendungen

2-(2-(Aziridin-1-yl)ethoxy)pyrazine has several scientific research applications:

Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein interactions.

Medicine: Its potential as a precursor for bioactive molecules makes it a candidate for drug development.

Industry: It can be used in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine involves its high reactivity due to the aziridine ring. The ring strain in the aziridine makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The pyrazine ring can also participate in various chemical reactions, adding to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Pyrazine Derivatives with Aziridine Substituents

- 2,6-Bis(aziridin-1-yl)pyrazine (CAS: Not explicitly provided): Structure: Contains aziridine groups at both the 2- and 6-positions of the pyrazine ring. Applications: Primarily explored as a bifunctional alkylating agent in cancer research . Key Difference: Unlike 2-(2-(Aziridin-1-yl)ethoxy)pyrazine, this compound lacks the ethoxy linker, reducing its solubility and altering pharmacokinetics.

Piperazinylpyrazine Derivatives

- 2-(1-Piperazinyl)-3-{2-[3-(4-morpholinylmethyl)phenoxy]ethoxy}pyrazine (Example from Biovitrum AB): Structure: Features a piperazine (six-membered ring with two nitrogen atoms) and morpholine substituents. Biological Activity: Designed as serotonin receptor modulators for neurological disorders . Key Difference: Piperazine and morpholine groups are less reactive than aziridine, favoring selective receptor interactions over nonspecific alkylation.

Pyrido[3,2-b]pyrazine Derivatives

- 2-(2-(Piperidin-1-yl)ethoxy)-3-(p-tolylethynyl)pyrido[3,2-b]pyrazine :

- Structure : A fused pyrazine-pyridine core with a piperidine-linked ethoxy chain.

- Applications : Investigated as transglutaminase 2 inhibitors for anticancer therapy .

- Key Difference : The fused bicyclic system and bulky piperidine group reduce metabolic instability compared to aziridine-containing analogs.

Hydrazinopyrazine and Amide Derivatives

- Hydrazinopyrazine (e.g., 6-Ethoxy-2-hydrazinyl-3-nitropyridine): Structure: Hydrazine substituents on the pyrazine ring. Reactivity: Forms stable hydrazone complexes, useful in coordination chemistry and catalysis .

Biologische Aktivität

2-(2-(Aziridin-1-yl)ethoxy)pyrazine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The aziridine moiety is known for its reactivity and biological significance, often serving as a precursor for various bioactive compounds. This article explores the biological activity of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine, synthesizing findings from diverse studies to provide a comprehensive overview.

Antimicrobial Activity

The aziridine component in similar compounds has been linked to significant antimicrobial properties. For instance, aziridine-thiourea derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Although direct studies on 2-(2-(Aziridin-1-yl)ethoxy)pyrazine's antimicrobial activity are still ongoing, the structural similarities suggest it could exhibit comparable effects.

Antitumor Activity

Research indicates that aziridine-containing compounds often possess notable antitumor properties. For example, compounds like Imexon, which contains an aziridine moiety, have demonstrated efficacy in treating various cancers by inducing apoptosis in tumor cells through mechanisms involving oxidative stress and DNA alkylation . While specific data on 2-(2-(Aziridin-1-yl)ethoxy)pyrazine's cytotoxicity is sparse, its structural analogs have shown promising results in inhibiting tumor cell proliferation.

Synthesis and Evaluation

Recent studies have synthesized various pyrazine derivatives to evaluate their biological activities. For instance, cinnamic acid-pyrazine derivatives have been shown to enhance neuroprotection in human cell lines against oxidative damage . These findings underscore the potential of pyrazine derivatives in therapeutic applications.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds provides insight into the potential activity of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Cinnamic Acid-Pyrazine Derivative | Neuroprotection | 3.55 (HMEC-2 cells) |

| Imexon | Antitumor (apoptosis induction) | EC50 = 25 (PC12 cells) |

| Aziridine-Thiourea Derivative | Antibacterial (against MRSA) | MIC = 16–32 |

Future Directions

Further research is essential to elucidate the specific biological activities of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine. Investigations should focus on:

- In vitro studies : To assess antimicrobial and cytotoxic effects against various cell lines.

- Mechanistic studies : To understand the pathways through which this compound exerts its effects.

- Structure-activity relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.